(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid
Description
Significance of Vicinal Amino Alcohol Motifs in Organic and Medicinal Chemistry Research
The vicinal amino alcohol motif is a prevalent structural unit found in a vast array of natural products, pharmaceuticals, and other bioactive compounds. researchgate.netrsc.org This motif is considered a "privileged scaffold" in medicinal chemistry because its presence in a molecule often imparts desirable biological activities. These activities are diverse and include roles as antipsychotic, antimicrobial, anti-malarial, and anti-cancer agents. researchgate.net The unique structural arrangement of the amino and hydroxyl groups allows for specific hydrogen bonding interactions with biological targets such as enzymes and receptors, which is crucial for molecular recognition and pharmacological effect.
In organic synthesis, chiral vicinal amino alcohols are highly valued as versatile building blocks and intermediates. researchgate.netrsc.org Their functional groups can be readily modified, making them ideal starting materials for the construction of more complex molecules, including chiral ligands and catalysts used in asymmetric synthesis. rsc.org The development of stereoselective methods to synthesize these motifs is a major focus of chemical research, as the specific three-dimensional arrangement (stereochemistry) of the amino and hydroxyl groups is often critical to the biological activity of the final compound. researchgate.netrsc.org
Overview of Phenylisoserine (B1258129) Stereoisomers: Focus on the (2R,3R) Configuration
Phenylisoserine, systematically named 3-amino-2-hydroxy-3-phenylpropanoic acid, is a β-amino-α-hydroxy acid that contains a phenyl group. The structure of phenylisoserine features two chiral centers (at carbons 2 and 3), which means it can exist as four distinct stereoisomers. google.com Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. wikipedia.orgbritannica.com
These four stereoisomers consist of two pairs of enantiomers (non-superimposable mirror images). walshmedicalmedia.com The pairs are often distinguished by the relative configuration of the substituents around the two chiral centers, using the designations erythro and threo. In the context of phenylisoserine, this leads to the D/L-erythro and D/L-threo pairs. google.com A more precise and unambiguous method for describing the absolute configuration at each chiral center is the Cahn-Ingold-Prelog (R/S) nomenclature.
The four stereoisomers of phenylisoserine are:
(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid
(2S,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid (enantiomer of the 2R,3R form)
(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid
(2S,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (enantiomer of the 2R,3S form)
This article focuses specifically on the (2R,3R) stereoisomer. nih.gov This particular configuration defines a precise three-dimensional structure that dictates its chemical properties and interactions with other chiral molecules, which is of paramount importance in pharmaceutical and biochemical research. chemimpex.com
| Configuration | Synonym | Molecular Formula | Molecular Weight | PubChem CID |
|---|---|---|---|---|
| (2R,3R) | D-erythro-Phenylisoserine | C₉H₁₁NO₃ | 181.19 g/mol | 2755648 |
| (2S,3S) | L-erythro-Phenylisoserine | C₉H₁₁NO₃ | 181.19 g/mol | 7092956 |
| (2R,3S) | D-threo-Phenylisoserine | C₉H₁₁NO₃ | 181.19 g/mol | 7020763 |
| (2S,3R) | L-threo-Phenylisoserine | C₉H₁₁NO₃ | 181.19 g/mol | 6951480 |
Historical Context and Evolution of Synthetic Strategies for β-Amino-α-Hydroxy Acids in Academic Research
The synthesis of β-amino-α-hydroxy acids has been a long-standing challenge in organic chemistry, primarily due to the difficulty of controlling the stereochemistry at two adjacent chiral centers. researchgate.net Early methods often resulted in mixtures of stereoisomers that were difficult to separate.
A significant advancement came with the use of glycine (B1666218) derivatives. The introduction of glycine Schiff bases as substrates in 1978 provided a more stable and versatile starting point for synthesis. acs.orgnih.gov In the following years, various catalytic methods were explored. For instance, the first catalytic direct aldol (B89426) reaction of glycine Schiff bases was reported in 1991 using phase-transfer catalysis, although it yielded products with low diastereoselectivity. nih.gov
The quest for higher stereoselectivity and efficiency has driven the evolution of synthetic strategies. Researchers developed methods involving metal catalysis and the use of chiral auxiliaries to direct the stereochemical outcome. researchgate.net More recently, the field has seen a surge in the development of organocatalysis, where small organic molecules are used as catalysts. This approach avoids the use of potentially toxic or expensive metals and has led to highly enantio- and diastereoselective syntheses of β-hydroxy α-amino acids. acs.org
Over the past two decades, a wide array of powerful synthetic strategies has been established, including asymmetric hydrogenation, Sharpless asymmetric aminohydroxylation, and radical reactions. rsc.orgresearchgate.net Furthermore, biocatalytic methods, which use enzymes to catalyze reactions, have emerged as a sustainable and highly selective approach for producing optically pure β-hydroxy-α-amino acids. researchgate.net This evolution reflects a continuous drive towards more precise, efficient, and environmentally benign methods for constructing these valuable molecules.
| Era | Key Development / Strategy | Significance |
|---|---|---|
| Late 1970s | Introduction of Glycine Schiff Bases. nih.gov | Provided stable and versatile pronucleophiles for aldol-type reactions. |
| 1980s-1990s | Development of Phase-Transfer and Metal Catalysis. nih.govgoogle.com | Enabled catalytic asymmetric synthesis, though often with moderate selectivity. |
| 2000s | Rise of Organocatalysis. acs.org | Offered a metal-free alternative with high levels of stereocontrol. |
| 2010s-Present | Advancement in Biocatalysis and Radical Reactions. rsc.orgresearchgate.net | Provided highly selective and sustainable methods for synthesis. |
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZARFIRJROUVLM-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@H](C(=O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Control in the Synthesis of 2r,3r 3 Amino 2 Hydroxy 3 Phenylpropanoic Acid
Principles of Diastereoselectivity and Enantioselectivity in β-Amino-α-Hydroxy Acid Formation
The formation of β-amino-α-hydroxy acids involves the creation of two vicinal stereogenic centers at the α and β positions. This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The pairs ((2R,3R), (2S,3S)) and ((2R,3S), (2S,3R)) are enantiomers, while the relationship between a member of one pair and a member of the other (e.g., (2R,3R) and (2R,3S)) is diastereomeric. The (2R,3R) and (2S,3S) isomers are often referred to as the anti-diastereomers, while the (2R,3S) and (2S,3R) isomers are the syn-diastereomers.
Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of synthesizing (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid, a high diastereoselectivity would mean the reaction favors the formation of the anti products over the syn products. This is often controlled by steric hindrance and electronic interactions in the transition state of the bond-forming reaction, such as an aldol (B89426) reaction. acs.org
Enantioselectivity is the selective formation of one enantiomer over its mirror image. Once the desired diastereomer (e.g., the anti form) is produced, enantioselectivity ensures that the (2R,3R) isomer is formed in excess of the (2S,3S) isomer. This is typically achieved by introducing a chiral influence, such as a chiral catalyst, reagent, or auxiliary. nih.gov
Achieving a high level of both diastereo- and enantioselectivity is the primary goal in the asymmetric synthesis of the target molecule, allowing for the efficient production of a single, pure stereoisomer. nih.gov
Chiral Pool Approaches for (2R,3R)-Diastereomer Generation
The chiral pool is the collection of abundant, enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.org A chiral pool synthesis, or chiron approach, utilizes these readily available molecules as starting materials, preserving their inherent chirality throughout the synthetic sequence to produce a complex target molecule. ankara.edu.tr
Asymmetric Induction Strategies for (2R,3R) Configuration
Asymmetric induction involves using a chiral feature in the substrate, reagent, or catalyst to influence the stereochemical outcome of a reaction.
A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate to direct a stereoselective reaction. ankara.edu.trwikipedia.org After the desired stereocenter(s) have been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
In the synthesis of β-amino-α-hydroxy acids, Evans oxazolidinone auxiliaries are widely used. For instance, an N-acyl oxazolidinone derived from glycine (B1666218) can be enolized and reacted with benzaldehyde (B42025) in an asymmetric aldol reaction. The bulky substituent on the chiral auxiliary blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face, thereby controlling the formation of the new stereocenters. The choice of the specific oxazolidinone auxiliary and the reaction conditions can be tuned to selectively produce the desired anti diastereomer with the (2R,3R) configuration. researchgate.net Another well-known auxiliary is camphorsultam, which has been effectively used in various asymmetric reactions, including Michael additions and Claisen rearrangements, to achieve high levels of stereocontrol. wikipedia.org
| Auxiliary Method | Key Reaction | Stereoselectivity Outcome | Reference |
| Evans Oxazolidinone | Asymmetric Aldol Addition | High diastereoselectivity (>90% de) | researchgate.net |
| Tricyclic Iminolactone | Nucleophilic Addition to Aldehyde | High diastereoselectivity (>25:1 dr) and enantioselectivity (99% ee) | nih.gov |
Chiral catalysts create a chiral environment around the reactants, lowering the activation energy for the formation of one enantiomer over the other. This strategy is highly efficient as only a small amount of the catalyst is needed.
A powerful method for synthesizing β-hydroxy α-amino acid derivatives is the asymmetric hydrogenation of α-amino-β-ketoesters. rsc.org In this approach, a chiral metal complex, such as an Iridium catalyst with a chiral ligand like f-phamidol, catalyzes the reduction of the ketone. This process can occur via dynamic kinetic resolution, where both the hydrogenation and the racemization of the α-stereocenter are controlled to yield the syn-β-hydroxy α-amino acid product with excellent diastereo- and enantioselectivity. rsc.org Similarly, organocatalysis using Brønsted bases has been shown to effectively catalyze the direct aldol reaction of glycine Schiff bases with aldehydes to produce syn β-hydroxy α-amino acids with high diastereo- and enantioselectivity. acs.org
| Catalyst System | Reaction Type | Substrate | Selectivity | Reference |
| Ir/f-phamidol | Asymmetric Hydrogenation (DKR) | Aryl α-dibenzylamino β-ketoesters | >99/1 dr, up to >99% ee | rsc.org |
| Zinc-ProPhenol | Asymmetric Aldol Reaction | Glycine Schiff bases | Good for α-substituted aldehydes | acs.org |
| Brønsted Base | Asymmetric Aldol Reaction | Glycine o-nitroanilide Schiff base | High diastereo- and enantioselectivity for syn-isomers | acs.org |
Kinetic Resolution and Dynamic Kinetic Resolution Techniques for Enantiopure (2R,3R) Isomer
Resolution techniques are used to separate a racemic mixture into its constituent enantiomers.
Kinetic Resolution (KR) is a process where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the product from the faster-reacting enantiomer. A significant drawback of KR is that the maximum theoretical yield for a single enantiomer is 50%. kuleuven.be Enzymatic methods are common for KR. For example, the enzyme Candida antarctica lipase (B570770) A (CalA) is efficient for the kinetic resolution of β-amino acids. kuleuven.be
Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of KR. kuleuven.be In DKR, the kinetic resolution is combined with an in situ racemization of the slower-reacting enantiomer. This continuous conversion of the "undesired" enantiomer into the "desired" one allows for a theoretical yield of up to 100% of a single enantiomeric product. rsc.orgprinceton.edu
A chemoenzymatic DKR process can be employed for β-amino esters, combining an enzyme for the resolution step with a metal-based heterogeneous catalyst (e.g., palladium on a support) for the racemization. kuleuven.be Another example involves the use of the enzyme D-threonine aldolase (B8822740), which selectively acts on the D-threo isomer of a racemic mixture of 2-amino-3-hydroxy-3-phenylpropionic acid. The enzyme catalyzes a retro-aldol reaction on the D-threo isomer, leaving the desired L-threo isomer untouched and thus enriched. google.com The byproducts of the enzymatic reaction can then be recovered and recycled, making the process highly efficient. google.com
| Technique | Catalyst/Enzyme | Process | Key Advantage | Reference |
| Kinetic Resolution | Candida antarctica lipase A (CalA) | Selective acylation of one enantiomer of a β-amino ester. | High enantioselectivity. | kuleuven.be |
| Kinetic Resolution | D-threonine aldolase | Selective degradation of the D-threo isomer. | Enriches the L-threo isomer; enantiomeric excesses >85% achievable. | google.com |
| Dynamic Kinetic Resolution | Ir/f-phamidol | Asymmetric hydrogenation of α-dibenzylamino β-ketoesters. | Theoretical yield of 100% with high diastereo- and enantioselectivity. | rsc.org |
| Dynamic Kinetic Resolution | Palladium catalyst + CalA | Chemoenzymatic resolution of β-amino esters. | Overcomes the 50% yield limit of standard kinetic resolution. | kuleuven.be |
Synthetic Methodologies for 2r,3r 3 Amino 2 Hydroxy 3 Phenylpropanoic Acid
Chemical Synthesis Approaches
Stereoselective Alkylation and Condensation Reactions
Stereoselective alkylation and condensation reactions represent fundamental strategies for the construction of the carbon skeleton of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid with the desired stereochemistry. These methods often employ chiral auxiliaries or catalysts to direct the formation of the vicinal amino and hydroxyl groups.
One common approach involves the use of chiral enolates derived from glycine (B1666218) or other amino acid precursors. The alkylation of these enolates with a suitable electrophile can proceed with high diastereoselectivity, controlled by the chiral auxiliary. Subsequent manipulation of the functional groups then leads to the target amino acid.
Similarly, stereoselective condensation reactions, such as aldol (B89426) or Mannich-type reactions, can be employed. For instance, the condensation of a chiral enolate with an imine derived from benzaldehyde (B42025) can establish the C2-C3 bond with the desired stereochemistry. The choice of chiral auxiliary, reaction conditions, and reagents is crucial for achieving high levels of stereocontrol.
While these methods are powerful, the development of variants that specifically yield the (2R,3R) stereoisomer of phenylisoserine (B1258129) can be challenging, as many established protocols are optimized for the synthesis of the (2R,3S) isomer, a key component of the anticancer drug paclitaxel.
Tandem Reactions for Vicinal Stereocenter Construction
Tandem, or cascade, reactions offer an efficient approach to the synthesis of complex molecules like this compound by forming multiple bonds in a single operation. These reactions can minimize waste and purification steps, making them attractive for large-scale synthesis.
For the construction of the vicinal stereocenters in phenylisoserine, a tandem reaction might involve a sequence of reactions such as a Michael addition followed by an intramolecular cyclization or a conjugate addition followed by an electrophilic amination. The stereochemical outcome of these reactions is often controlled by a chiral catalyst or substrate.
The development of tandem reactions that selectively produce the (2R,3R) diastereomer requires careful design of the starting materials and reaction conditions to favor the desired stereochemical pathway. While the general principles of tandem reactions are well-established, specific applications for the synthesis of (2R,3R)-phenylisoserine are an area of ongoing research.
Multicomponent Reactions Towards (2R,3R) Phenylisoserine Scaffolds
Multicomponent reactions (MCRs), in which three or more starting materials react in a single step to form a product that contains portions of all the reactants, are highly convergent and atom-economical. The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for the synthesis of α-amino acid derivatives.
In the context of (2R,3R)-phenylisoserine synthesis, a stereoselective Ugi reaction could potentially combine an aldehyde (benzaldehyde), an amine, a carboxylic acid, and an isocyanide to construct the core structure. The stereoselectivity of such a reaction would depend on the use of chiral starting materials or a chiral catalyst.
While MCRs offer a powerful platform for the rapid generation of molecular diversity, achieving high levels of diastereoselectivity and enantioselectivity for a specific isomer like this compound remains a significant synthetic challenge that often requires extensive optimization of reaction conditions and components.
Stereocontrolled Aminohydroxylation Reactions
Asymmetric aminohydroxylation, particularly the Sharpless asymmetric aminohydroxylation (SAA), is a powerful method for the direct conversion of alkenes into vicinal amino alcohols with high enantioselectivity and regioselectivity. This reaction utilizes an osmium catalyst in the presence of a chiral ligand to introduce both an amino and a hydroxyl group across a double bond.
The SAA of trans-cinnamic esters is a well-established route for the synthesis of phenylisoserine derivatives. The stereochemical outcome of the reaction can be controlled by the choice of the chiral ligand, with (DHQ)₂-PHAL and (DHQD)₂-PHAL typically providing opposite enantiomers. For the synthesis of the (2R,3R) diastereomer, the reaction conditions would be selected to favor syn-dihydroxylation.
A notable example is the synthesis of a protected form of (2R,3R)-3-hydroxyaspartic acid, which shares the same syn-stereochemistry as the target compound. In this synthesis, the Sharpless asymmetric aminohydroxylation of trans-ethyl cinnamate (B1238496) was a key step in establishing the desired (2R,3R) stereochemistry. nih.gov
| Starting Material | Reagents and Conditions | Product | Stereochemistry | Reference |
| trans-Ethyl cinnamate | OsO₄, (DHQ)₂-PHAL, N-source | Ethyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate | (2R,3R) | nih.gov |
Ring-Opening Reactions of Epoxides and Azetidinones with Stereochemical Control
The ring-opening of cyclic precursors such as epoxides and azetidinones (β-lactams) with appropriate nucleophiles is a classic and effective strategy for the synthesis of β-amino alcohols. The stereochemistry of the product is determined by the stereochemistry of the starting cyclic compound and the mechanism of the ring-opening reaction (typically Sₙ2, leading to inversion of configuration).
To obtain this compound, one could envision the ring-opening of a trans-2,3-epoxy-3-phenylpropanoic acid derivative with an amine nucleophile. The nucleophilic attack would occur at the C3 position, leading to the desired product with inversion of configuration at that center.
Alternatively, the ring-opening of a suitably substituted azetidinone can also provide access to the phenylisoserine scaffold. The hydrolytic opening of the β-lactam ring would yield the desired amino acid. The stereochemical integrity of the starting azetidinone is crucial for obtaining the enantiomerically pure product.
Phenylglycidates (2,3-epoxy-3-phenylpropanoates) are particularly useful precursors for the synthesis of phenylisoserine derivatives due to their reactivity towards ring-opening with nitrogen nucleophiles. The stereochemical outcome of the synthesis is directly related to the stereochemistry of the starting phenylglycidate.
For the synthesis of this compound, one would ideally start with a trans-phenylglycidate. The Sₙ2 ring-opening of a (2R,3S)-trans-phenylglycidate with ammonia (B1221849) or another nitrogen source would lead to the desired (2R,3R)-phenylisoserine. The regioselectivity of the ring-opening is generally favored at the benzylic C3 position.
The synthesis of the required enantiomerically pure phenylglycidate can be achieved through various methods, including the Darzens condensation using a chiral auxiliary or the asymmetric epoxidation of a cinnamic ester.
| Precursor | Nucleophile | Product | Stereochemical Pathway |
| (2R,3S)-trans-Methyl-3-phenylglycidate | Ammonia | This compound methyl ester | Sₙ2 attack at C3 with inversion of configuration |
Approaches via β-Lactam Intermediates
The strained four-membered ring of β-lactams (azetidin-2-ones) makes them versatile intermediates in synthetic organic chemistry. The ring-opening of appropriately substituted β-lactams can provide a direct route to acyclic amino acids with controlled stereochemistry.
The synthesis of α,β-diamino acids has been successfully achieved through the hydrolysis of enantiopure 3-amino-β-lactams. For instance, the hydrolysis of (3R,4R)-3-amino-β-lactam using 6 M hydrochloric acid quantitatively yields the corresponding (2R,3R)-α,β-diamino acid hydrochloride. This transformation highlights the potential of using a β-lactam precursor to set the desired stereochemistry at the C2 and C3 positions. By analogy, a 3-amino-4-phenyl-β-lactam with the correct relative and absolute stereochemistry could serve as a precursor to this compound. The key would be the stereoselective introduction of a hydroxyl group at the C2 position, which could be achieved through various methods, including the hydrolysis of a 3-hydroxy-β-lactam intermediate. The synthesis of such intermediates can be accomplished via [2+2] cycloaddition reactions (Staudinger reaction) between a ketene (B1206846) and an imine, where chirality can be induced using chiral auxiliaries or catalysts. Subsequent hydrolysis of the β-lactam ring would then yield the target amino acid.
Regio- and Stereoselective Hydrobromolysis Routes
Regio- and stereoselective hydrobromolysis is a powerful tool for the transformation of epoxides into β-bromo alcohols. This strategy can be effectively employed in the synthesis of β-amino alcohols, which are direct precursors to β-amino acids. The synthesis of this compound can be envisioned starting from a stereochemically pure trans-epoxide.
The key steps in this synthetic route would involve:
Epoxidation: Asymmetric epoxidation of a trans-cinnamyl derivative to produce the corresponding (2R,3R)-epoxide.
Hydrobromolysis: Regio- and stereoselective ring-opening of the epoxide with a bromide source. The nucleophilic attack of the bromide ion would occur at the less hindered carbon atom, leading to the formation of a β-bromo alcohol with inversion of configuration at the site of attack. For a trans-epoxide derived from trans-cinnamic acid, this would typically result in attack at the benzylic position.
Amination: Subsequent displacement of the bromide with an amino group, again proceeding with inversion of configuration, would establish the desired (3R)-amino stereocenter.
Hydrolysis: Finally, hydrolysis of the ester or other carboxyl protecting group would yield the target this compound.
The success of this route hinges on the high regio- and stereoselectivity of both the hydrobromolysis and amination steps, ensuring the precise installation of the required stereochemistry at both chiral centers.
Chemoenzymatic and Biocatalytic Strategies
Chemoenzymatic and biocatalytic methods offer significant advantages in terms of stereoselectivity and environmentally benign reaction conditions. Various enzyme classes have been explored for the synthesis and resolution of this compound and its precursors.
Enzyme-Mediated Asymmetric Transformations
Lipases are widely used biocatalysts for the kinetic resolution of racemic mixtures of esters and alcohols due to their high enantioselectivity. In the context of synthesizing this compound, lipases can be employed to resolve a racemic mixture of a suitable ester precursor.
The kinetic resolution of racemic 3-amino-3-phenylpropanoate esters has been successfully demonstrated using lipase-catalyzed hydrolysis. For example, lipase (B570770) from Pseudomonas cepacia (lipase PS) has shown excellent enantioselectivity (E > 200) in the hydrolysis of various 3-amino-3-phenylpropanoate esters. This approach typically involves the selective hydrolysis of one enantiomer of the racemic ester, leaving the unreacted ester enriched in the other enantiomer. By carefully selecting the lipase and reaction conditions, it is possible to obtain both the hydrolyzed acid and the unreacted ester in high enantiomeric excess.
Below is a table summarizing representative lipase-catalyzed resolutions of related substrates:
| Substrate | Enzyme | Reaction Type | Product(s) | Enantiomeric Excess (ee) | Reference |
| Racemic ethyl 3-phenylbutanoate | Pseudomonas fluorescens | Hydrolysis | (S)-3-phenylbutanoic acid and (R)-ethyl 3-phenylbutanoate | >98% (acid), >99% (ester) | |
| Racemic 3-amino-3-phenylpropanoate esters | Lipase PS (Burkholderia cepacia) | Hydrolysis | (S)-3-amino-3-phenylpropionic acid and (R)-ester | >99% | |
| Racemic ethyl 3-amino-3-phenyl-2-hydroxy-propionate | Lipase from B. cepacia (PS IM) | Hydrolysis | (2R,3S)-3-amino-3-phenyl-2-hydroxy-propionate | 100% |
These examples demonstrate the high efficiency and selectivity of lipases in resolving precursors to the target molecule. The resolved ester or acid can then be carried forward through subsequent chemical transformations to yield the desired this compound.
Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. They can exhibit high enantioselectivity, making them valuable tools for the kinetic resolution of racemic epoxides or the asymmetric synthesis of chiral diols.
A synthetic strategy towards this compound could involve the use of an epoxide hydrolase to resolve a racemic epoxide precursor, such as a racemic trans-stilbene (B89595) oxide derivative. The enzyme would selectively hydrolyze one enantiomer of the epoxide to a diol, leaving the other enantiomer of the epoxide unreacted and in high enantiomeric purity. This enantiomerically enriched epoxide can then be converted to the target amino acid through a regioselective ring-opening reaction with an amine nucleophile, followed by oxidation of the resulting alcohol to a carboxylic acid.
Alternatively, a prochiral epoxide could be desymmetrized by an epoxide hydrolase to produce a chiral diol, which could then be further elaborated to the target molecule. The choice of epoxide hydrolase is crucial, as different enzymes can exhibit opposite enantioselectivities, providing access to either enantiomer of the desired product.
Amine transaminases (ATAs), also known as ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. These enzymes have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines and amino acids, including β-amino acids.
The synthesis of this compound using an amine transaminase could be approached in two main ways:
Asymmetric synthesis from a prochiral ketone: A suitable β-keto ester or β-keto acid precursor could be subjected to amination by an ATA. The enzyme would stereoselectively install the amino group, and the stereochemistry of the hydroxyl group could be controlled by a subsequent stereoselective reduction of the ketone.
Kinetic resolution of a racemic β-amino acid: A racemic mixture of 3-amino-2-hydroxy-3-phenylpropanoic acid could be resolved by an ATA. The enzyme would selectively deaminate one of the enantiomers, allowing for the separation of the desired enantiomer.
The substrate scope of ATAs is continually being expanded through enzyme discovery and protein engineering, and several ATAs have been identified that show activity towards aromatic β-amino acids. The selection of the appropriate ATA is critical for achieving high enantioselectivity for the desired (2R,3R)-stereoisomer.
The following table provides examples of amine transaminases used in the synthesis of β-amino acids:
| Enzyme Source | Substrate Type | Amine Donor | Product Stereochemistry | Reference |
| Vibrio fluvialis JS17 | Aromatic amines, aliphatic β-amino acids | Various | (S)-selective | |
| Engineered ω-transaminases | β-keto esters | Isopropylamine | (S)-β-phenylalanine esters |
These biocatalytic approaches offer highly stereoselective and environmentally friendly routes to this compound, often under mild reaction conditions.
Nitrile Hydrolase and Nitrilase Involvement
The enzymatic hydrolysis of nitriles presents a green and efficient pathway to carboxylic acids and amides under mild conditions, avoiding the harsh reagents often required in chemical synthesis. nih.govgoogle.com This transformation can be catalyzed by two main types of enzymes: nitrilases, which directly convert a nitrile to a carboxylic acid and ammonia, and a two-enzyme system involving nitrile hydratase (NHase) followed by an amidase. researchgate.netresearchgate.net The NHase first hydrates the nitrile to an amide, which is then hydrolyzed by the amidase to the corresponding carboxylic acid. researchgate.net
While direct synthesis of this compound using these enzymes is not extensively detailed in the provided research, the stereoselective synthesis of related β-hydroxy and β-amino acids from their corresponding nitrile precursors has been demonstrated. The enantioselectivity of these biotransformations is often governed by the amidase, which can perform a kinetic resolution, selectively hydrolyzing one enantiomer of a racemic amide. nih.gov
Enzyme cascade systems have also been designed to produce enantiomerically pure β-amino acids from β-keto nitriles. science.gov In one such system, a nitrilase hydrolyzes a β-keto nitrile to a β-keto acid, which is then converted into a chiral β-amino acid by a ω-transaminase, achieving an enantiomeric excess (ee) of over 99%. science.gov
| Enzyme System | Substrate Type | Product Type | Key Finding |
| Nitrilase | β-Keto Nitriles | (S)-β-Amino Acids | Enzyme cascade with ω-transaminase yields >99% ee. science.gov |
| Nitrile Hydratase / Amidase | Racemic β-Amino Nitriles | Enantioenriched β-Amino Acids & Amides | Enantioselectivity is governed by the amidase. nih.govacs.org |
| Nitrile Hydratase / Amidase | N-benzyl protected β-Amino Nitriles | Highly Enantioenriched β-Benzylamino Acids | Benzyl group dramatically increases amidase enantioselectivity. acs.org |
Whole-Cell Biocatalysis for (2R,3R) Isomer Production
Whole-cell biocatalysis is an advantageous strategy for organic synthesis, as it provides a natural environment for enzymes, obviates the need for costly enzyme purification, and facilitates the regeneration of essential cofactors. semanticscholar.orgmdpi.com Microorganisms from the genus Rhodococcus are particularly versatile biocatalysts, known for their ability to perform a wide range of reactions, including the hydrolysis of nitriles. nih.govnih.gov
While specific large-scale production of the (2R,3R) isomer of 3-amino-2-hydroxy-3-phenylpropanoic acid using whole cells is not detailed in the available literature, analogous processes for structurally similar chiral amino acids and amino alcohols are well-established. For example, whole cells of Rhodococcus species are employed in the kinetic resolution of aminonitriles to produce chiral α-amino acids. nih.gov Similarly, bio-engineered E. coli cells have been used for the synthesis of D-phenylglycine derivatives from various starting materials, demonstrating the power of multi-enzyme cascades within a single microbial host. mdpi.com
A prominent example of stereoselective synthesis using multi-enzyme cascades is the production of all four stereoisomers of phenylpropanolamine. This was achieved in a one-pot reaction combining an alcohol dehydrogenase (ADH), a ω-transaminase (ωTA), and an alanine (B10760859) dehydrogenase for cofactor recycling. nih.govnih.gov The exquisite and complementary regio- and stereoselectivities of the different ADHs and ωTAs allowed for the production of specific stereoisomers with high optical purity (up to >99.5%) and yields (up to 95%). nih.govnih.gov This strategy, which starts from 1-phenylpropane-1,2-diols, exemplifies the potential of whole-cell systems to synthesize complex chiral amino alcohols like this compound.
| Biocatalyst System | Target Product | Key Enzymes Involved | Achieved Purity/Yield |
| Engineered E. coli | D-Phenylglycine derivatives | (S)-mandelate dehydrogenase, mandelate (B1228975) racemase, D-phenylglycine aminotransferase, glutamate (B1630785) dehydrogenase | >90% conversion |
| Multi-enzyme cascade | Phenylpropanolamine (PPA) stereoisomers | Alcohol Dehydrogenase (ADH), ω-Transaminase (ωTA), Alanine Dehydrogenase (AlaDH) | up to >99.5% er/dr; up to 95% yield nih.govnih.gov |
| Recombinant E. coli | (R)-2-hydroxy-3-phenylpropionic acid | Not specified | Optimum 12.5 g/L substrate, 30 g/L wet cells nih.gov |
Rational Enzyme Design and Engineering for Enhanced Stereoselectivity
To overcome the limitations of natural enzymes, such as low activity with non-natural substrates or insufficient stereoselectivity, protein engineering has become an indispensable tool. researchgate.net Rational design is a powerful strategy that uses knowledge of an enzyme's structure and catalytic mechanism to predict and introduce specific mutations that can enhance desired properties like activity and enantioselectivity. nih.govnih.govnais.net.cn This approach significantly reduces the screening effort compared to random mutagenesis methods like directed evolution. nih.gov
Key strategies in rational design for improving stereoselectivity include modifying the steric hindrance within the enzyme's active site and remodeling the interaction network between the substrate and the enzyme. nih.govnais.net.cn By changing the size of amino acid residues lining the substrate-binding pocket, it is possible to favor the binding of one substrate enantiomer over the other, sometimes even reversing the enzyme's native preference. nih.gov For example, rational engineering of an amidase from Rhodococcus erythropolis successfully reversed its enantioselectivity in the desymmetrization of meso-heterocyclic dicarboxamides by mutating residues in the catalytic cavity. nih.gov
Another powerful technique is the remodeling of non-covalent interactions, such as hydrogen bonds or hydrophobic interactions. nih.gov Introducing or removing these interactions can reorient the substrate in the active site, leading to a different stereochemical outcome. This has been successfully applied to enhance or invert the enantioselectivity of various enzymes. nih.gov Computational tools and algorithms, such as Rosetta, are increasingly used to guide these rational design efforts, making the process more efficient and predictive. researchgate.net While specific examples of engineering enzymes for the synthesis of this compound are not provided, these established principles demonstrate a clear path for developing tailored biocatalysts for its production. frontiersin.org
| Rational Design Strategy | Principle | Example Application | Outcome |
| Steric Hindrance Modification | Mutating residues to alter the size/shape of the active site, favoring one enantiomer. | An amidase from Rhodococcus erythropolis was engineered for desymmetrization of dicarboxamides. nih.gov | Complete reversal of enantiopreference to produce the desired antipode with high efficiency. nih.gov |
| Interaction Network Remodeling | Introducing/removing interactions (e.g., hydrogen bonds) to reorient the substrate. | A P411 enzyme was engineered for asymmetric synthesis of chiral amines. | Inverted enantioselectivity by introducing a new hydrogen-bond anchoring point. |
| Computational Protein Design | Using algorithms (e.g., Rosetta) to predict beneficial mutations. researchgate.net | A de novo enzyme was designed for a stereoselective Diels-Alder reaction. researchgate.net | Creation of a catalyst for a reaction not previously observed in natural enzymes. researchgate.net |
Reaction Mechanisms and Pathways of 2r,3r 3 Amino 2 Hydroxy 3 Phenylpropanoic Acid Derivatives
Nucleophilic Addition Reactions
While (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid itself is not typically the substrate for nucleophilic addition, its synthesis and the preparation of its derivatives often involve key nucleophilic addition steps. These reactions are fundamental in establishing the carbon skeleton and stereocenters of the molecule. For instance, the synthesis of β-amino acids can be achieved through the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters.
A common strategy in the synthesis of phenylisoserine (B1258129) derivatives involves the addition of a nucleophile to an imine. In the synthesis of the Taxol side chain, a key step is the coupling of a chiral imine of N-[(S)-methylbenzyl]benzaldimine with a (Z)-alpha-methoxy trimethylsilyl (B98337) ketene (B1206846) acetal (B89532). wikipedia.org This reaction proceeds via a nucleophilic addition of the ketene acetal to the imine, establishing the desired stereochemistry at the two new chiral centers.
Another significant approach is the aldol (B89426) reaction of glycine (B1666218) Schiff bases, which is effective for producing β-hydroxy α-amino acids. google.com This reaction involves the nucleophilic attack of a glycine enolate equivalent onto an aldehyde, such as benzaldehyde (B42025), to form the carbon-carbon bond and set the stereochemistry of the resulting amino alcohol. The use of chiral auxiliaries or catalysts can direct the stereochemical outcome of these nucleophilic additions.
Transformations Involving the Hydroxyl Group
The secondary hydroxyl group in this compound derivatives is a key site for various chemical transformations. Its reactivity is influenced by the neighboring amino and phenyl groups. Common reactions include esterification, etherification, and oxidation.
Esterification: The hydroxyl group can be acylated to form esters. This is a common strategy for protecting the hydroxyl group during other synthetic transformations or for modifying the biological activity of the molecule. For example, in the context of Taxol chemistry, the hydroxyl group of the phenylisoserine side chain is esterified with baccatin (B15129273) III.
Etherification: The formation of ethers from the hydroxyl group is another important transformation. This can be achieved under basic conditions using an appropriate alkylating agent.
Oxidation: The secondary alcohol can be oxidized to a ketone. This transformation is often a key step in the synthesis of analogs or in degradation studies to determine the structure of the molecule.
A notable reaction involving the hydroxyl group is its potential participation in intramolecular cyclizations. For instance, under certain conditions, the hydroxyl group can react with an activated carboxyl group to form a lactone. google.com
| Transformation | Reagent/Conditions | Product Type |
| Esterification | Acyl chloride, pyridine | Ester |
| Etherification | Alkyl halide, base | Ether |
| Oxidation | CrO₃, PCC, or Swern oxidation | Ketone |
| Fluorination | DAST, Deoxo-Fluor | Fluoro derivative |
Reactivity of the Amino Functionality
The primary amino group is a versatile functional handle that can undergo a wide range of reactions, including acylation, alkylation, and diazotization. Due to its nucleophilicity, the amino group is often protected during synthetic sequences to prevent unwanted side reactions.
N-Protection: Common protecting groups for the amino functionality include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). These groups can be introduced under standard conditions and selectively removed later in the synthesis. sigmaaldrich.com
Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form amides. N-benzoylation is a key step in the synthesis of the Taxol side chain. sci-hub.se
Alkylation: The amino group can be alkylated using alkyl halides. The degree of alkylation (mono- vs. di-alkylation) can be controlled by the reaction conditions and the stoichiometry of the reagents. Direct N-alkylation of α-amino acid esters with alcohols has been achieved using ruthenium-based catalysts. rug.nl
Diazotization: Treatment of the primary amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) leads to the formation of a diazonium salt. This intermediate is unstable and can undergo various subsequent reactions, including substitution with a hydroxyl group, which effectively converts the amino acid into a hydroxy acid with retention of configuration through a double Sₙ2 mechanism. dalalinstitute.comharvard.edu
| Reaction | Reagents | Product |
| N-Boc Protection | Boc₂O, base | N-Boc derivative |
| N-Fmoc Protection | Fmoc-Cl or Fmoc-OSu, base | N-Fmoc derivative |
| N-Acylation | Acyl chloride, base | N-Acyl derivative |
| N-Alkylation | Alkyl halide, base | N-Alkyl derivative |
| Diazotization | NaNO₂, H₂SO₄ | Diazonium salt (intermediate) |
Carboxylic Acid Group Derivatizations
The carboxylic acid group can be converted into a variety of derivatives, most commonly esters and amides. These transformations are crucial for peptide synthesis and for modifying the pharmacokinetic properties of the molecule.
Esterification: The carboxylic acid can be converted to its corresponding ester under acidic conditions with an alcohol. Methyl and ethyl esters are common derivatives used in synthesis. For example, (2R,3S)-3-phenylisoserine methyl ester is a key intermediate in several synthetic routes. google.com
Amide Formation: The formation of an amide bond is a cornerstone of peptide chemistry. The carboxylic acid is typically activated using a coupling reagent such as a carbodiimide (B86325) (e.g., DCC, EDC) often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). google.com The activated acid then reacts with an amine to form the amide. However, in the case of α-hydroxy-β-amino acids, a significant side reaction can be the formation of a homobislactone, where two molecules of the hydroxy acid dimerize. google.com This side reaction can be minimized by using strong activation methods without the addition of a base. google.com
| Derivative | Reagents/Method | Key Considerations |
| Esters | Alcohol, acid catalyst (e.g., H₂SO₄) | Equilibrium process |
| Amides | Amine, coupling agents (e.g., EDC, HATU) | Potential for homobislactone formation google.com |
| Acid Chlorides | Thionyl chloride (SOCl₂) or oxalyl chloride | Highly reactive intermediates |
| Mixed Anhydrides | Isobutyl chloroformate, base | Activation for amide bond formation |
Retrosynthetic Analysis of this compound
A retrosynthetic analysis of this compound reveals several key bond disconnections and strategic approaches to its synthesis. The molecule is a valuable chiral building block, notably as a precursor to the side chain of the anticancer drug Taxol. sci-hub.se
One common retrosynthetic approach involves disconnecting the Cα-Cβ bond, leading back to benzaldehyde and a glycine equivalent. This disconnection highlights the potential for an aldol-type condensation or a related carbon-carbon bond-forming reaction.
Another powerful strategy involves the disconnection of the C-N and C-O bonds, suggesting a synthesis from a precursor with the carbon skeleton already in place. This often involves the stereoselective introduction of the amino and hydroxyl functionalities.
Key synthetic strategies that emerge from this analysis include:
From Cinnamic Acid Derivatives: A common starting point is a cinnamic acid derivative. The key challenge is the stereoselective introduction of the amino and hydroxyl groups across the double bond. The Sharpless asymmetric epoxidation of an allylic alcohol derived from cinnamic acid is a well-established method for setting the stereochemistry of the hydroxyl group. wikipedia.org The resulting epoxide can then be opened with a nitrogen nucleophile to introduce the amino group.
From β-Keto Esters: Another approach starts with a β-keto ester. The diastereoselective reduction of the ketone is a critical step to establish the relative stereochemistry of the hydroxyl group. researchgate.net The amino group can be introduced subsequently, for example, via a Curtius rearrangement of a corresponding carboxylic acid.
Enzymatic Resolution: Enzymatic methods offer a highly efficient way to obtain enantiomerically pure this compound. This can involve the resolution of a racemic mixture of the final product or an intermediate. scielo.brgoogle.com For example, lipases can be used for the kinetic resolution of racemic esters of the corresponding hydroxy acid. scielo.br
| Precursor | Key Transformation | Stereochemical Control |
| Benzaldehyde and Glycine derivative | Aldol condensation | Chiral auxiliary or catalyst |
| Cinnamic acid derivative | Asymmetric epoxidation, epoxide opening | Sharpless asymmetric epoxidation wikipedia.org |
| β-Keto ester | Diastereoselective reduction | Chiral reducing agent or catalyst researchgate.net |
| Racemic Phenylisoserine derivative | Enzymatic resolution | Lipase (B570770), D-threonine aldolase (B8822740) scielo.brgoogle.com |
Role in Medicinal Chemistry and Complex Molecular Synthesis
Design and Synthesis of Peptidomimetics Incorporating the (2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic Acid Scaffold
Peptidomimetics are compounds designed to mimic natural peptides but often exhibit improved stability, bioavailability, and receptor affinity. The incorporation of non-natural amino acids is a key strategy in this field. This compound is classified as a β-amino acid, meaning its amino group is attached to the second carbon atom from the carboxyl group, unlike in natural α-amino acids. This structural difference is fundamental to its utility in peptidomimetic design.
When integrated into a peptide chain, this scaffold introduces an additional carbon atom into the backbone, leading to the formation of β-peptides. mdpi.com These β-peptides can fold into stable and predictable secondary structures, such as helices and sheets, that are distinct from those formed by natural peptides. This capability allows for the construction of novel molecular architectures with tailored biological functions. mdpi.com
Research has shown that the stereochemistry of the β-amino acid is crucial for the resulting peptide's conformation. Studies on peptides containing a fluorinated analog of the (2R,3R)-phenylisoserine scaffold revealed that this specific configuration, when combined with natural α-amino acids like L-alanine, induces a stable, extended β-strand conformation. nih.gov This hexapeptide was further observed to self-assemble into an antiparallel β-sheet structure, a common motif in protein-protein interactions. nih.gov The ability to create such stable, ordered structures makes the (2R,3R)-phenylisoserine scaffold a powerful tool for developing peptidomimetics that can modulate these critical biological interactions. nih.gov
Structure-Activity Relationship (SAR) Studies of Derivatives Bearing the (2R,3R) Phenylisoserine (B1258129) Moiety
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound correlates with its biological activity. nih.gov By systematically modifying a lead compound's structure, researchers can identify the key functional groups responsible for its pharmacological effects.
For derivatives of (2R,3R)-phenylisoserine, SAR studies focus on how modifications to the core structure—the amino group, the hydroxyl group, the carboxylic acid, and the phenyl ring—impact biological outcomes. A notable example involves the synthesis and evaluation of phenylisoserine derivatives as potential agents against cytokine storms, a severe inflammatory response. ekb.egresearchgate.net In this research, the core phenylisoserine scaffold was modified to create novel 1,2,3-triazole derivatives. ekb.egresearchgate.net
The study involved an in silico design phase followed by chemical synthesis and in vivo evaluation of the compounds' ability to inhibit the pro-inflammatory cytokines Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6). ekb.egresearchgate.net The results demonstrated that the synthesized derivatives exhibited significant inhibitory effects on these cytokines. ekb.egresearchgate.net This research highlights how the (2R,3R) phenylisoserine moiety can serve as a foundational scaffold for developing potent anti-inflammatory agents.
| Compound | Modification | Target | Observed Activity |
|---|---|---|---|
| Derivative 1d | N-benzyl phenylisoserine core with 1,2,3-triazole linkage | IL-1β, IL-6 | Significant in vivo inhibition of cytokines |
| Derivative 2d | N-benzyl phenylisoserine core with 1,2,3-triazole linkage | IL-1β, IL-6 | Significant in vivo inhibition of cytokines |
This table summarizes findings from a study on synthesized phenylisoserine derivatives, which were screened for their ability to inhibit key cytokines in vivo. ekb.egresearchgate.net
Another study investigated a phenylisoserine derivative containing a 1,2,3-triazole ring for its anti-proliferative effects on a breast cancer cell line. The findings indicated that the derivative inhibited cancer cell growth and suppressed the expression of Vascular Endothelial Growth Factor (VEGF), a key protein in angiogenesis. japer.in These examples underscore the value of the phenylisoserine moiety in generating derivatives with diverse and potent biological activities.
Applications in the Synthesis of Bioactive Molecules and Drug Precursors
This compound is a key intermediate in the synthesis of a variety of pharmaceuticals. chemimpex.com Its value lies in its pre-defined stereochemistry and its combination of functional groups, which can be manipulated to build more complex molecular structures. It serves as an essential building block in pharmaceutical research and development, particularly for compounds targeting neurological disorders. chemimpex.com
The unique structure of this compound allows for the incorporation of phenyl groups, which can enhance the biological activity and properties of therapeutic agents. chemimpex.com Researchers utilize this compound to explore potential neuroprotective therapies, leveraging its structural features to design molecules that can interact with specific targets in the central nervous system. chemimpex.com The ability to start a synthesis with a stereochemically pure precursor like (2R,3R)-phenylisoserine is highly advantageous, as it can significantly simplify the production of the final active pharmaceutical ingredient by avoiding the complex and often inefficient separation of stereoisomers at a later stage. wipo.int
Exploration as a Chiral Building Block for Diverse Pharmacological Scaffolds
The demand for enantiomerically pure compounds in drug development is substantial, as the biological activity of a molecule often resides in a single stereoisomer. This compound is a prime example of a chiral building block—a molecule with a defined three-dimensional structure used as a starting point in asymmetric synthesis. mdpi.com
Its utility as a chiral synthon is demonstrated in the creation of diverse pharmacological scaffolds, which are core structures around which a variety of functional groups can be arranged to create a library of potential drug candidates. The synthesis of 1,2,3-triazole derivatives with anti-cytokine activity provides a clear example of this application. ekb.egresearchgate.net The 1,2,3-triazole ring itself is considered an important heterocyclic scaffold in medicinal chemistry due to its stability and ability to participate in hydrogen bonding. nih.gov By using (2R,3R)-phenylisoserine as the starting material, chemists can construct these complex heterocyclic molecules while maintaining stereochemical integrity.
The presence of multiple reactive sites—the amine, the alcohol, and the carboxylic acid—allows for a wide range of chemical transformations, enabling the integration of the (2R,3R)-phenylisoserine core into various molecular frameworks, from peptide-like structures to complex heterocyclic systems. chemimpex.com This versatility makes it a valuable asset for medicinal chemists seeking to innovate in drug design and discover new therapeutic agents. chemimpex.com
Advanced Analytical Techniques for 2r,3r 3 Amino 2 Hydroxy 3 Phenylpropanoic Acid Characterization
Spectroscopic Methods for Structure Elucidation (e.g., NMR Spectroscopy, Mass Spectrometry)
Spectroscopic techniques are indispensable for confirming the molecular structure of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity and mass, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the molecular framework. For this compound, both ¹H and ¹³C NMR are utilized.
In ¹H NMR, the chemical shifts and coupling constants of the protons reveal their chemical environment and spatial relationships. The protons of the phenyl group typically appear as a multiplet in the aromatic region. The methine protons at the C2 and C3 positions are particularly diagnostic, with their coupling constant providing information about their syn relative stereochemistry.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments within the molecule, including the carboxyl carbon, the hydroxyl- and amino-bearing carbons, and the carbons of the phenyl ring.
Table 1: Representative ¹H and ¹³C NMR Data for a Phenylserine (B13813050) Derivative
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C=O | - | ~175 |
| C-OH | ~4.5 (d) | ~75 |
| C-NH₂ | ~4.0 (d) | ~60 |
| Phenyl C-1' | - | ~140 |
| Phenyl C-2'/6' | ~7.3 (m) | ~128 |
| Phenyl C-3'/5' | ~7.3 (m) | ~128 |
| Phenyl C-4' | ~7.3 (m) | ~127 |
Note: The exact chemical shifts and coupling constants for this compound may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₉H₁₁NO₃. The fragmentation pattern observed in the mass spectrum offers further structural information. Common fragmentation pathways for amino acids include the loss of the carboxyl group (CO₂) and side-chain cleavages. For this compound, characteristic fragments would likely arise from the cleavage of the bond between C2 and C3, as well as fragmentation of the phenyl ring.
Table 2: Predicted Mass Spectrometry Data for this compound
| Analysis | Expected Value |
|---|---|
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Exact Mass | 181.0739 u |
| Key Fragment Ions (m/z) | Loss of H₂O, loss of COOH, cleavage of Cα-Cβ bond |
Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC, GC-MS, UPLC)
As a chiral compound, assessing the enantiomeric purity of this compound is crucial. Chromatographic techniques, particularly those employing a chiral stationary phase (CSP), are the methods of choice for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. By using a column packed with a chiral stationary phase, the two enantiomers of a racemic mixture can be resolved into two distinct peaks. The enantiomeric excess (% ee) can then be calculated from the relative areas of these peaks. For amino acid derivatives like phenylserine, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol, is optimized to achieve the best separation.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for enantiomeric analysis, usually after derivatization of the amino acid to increase its volatility. Chiral capillary columns are employed to separate the derivatized enantiomers.
Ultra-Performance Liquid Chromatography (UPLC) offers advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it a valuable tool for the rapid assessment of enantiomeric purity. Chiral UPLC methods can provide baseline separation of enantiomers in a significantly shorter time frame.
Table 3: Representative Chiral HPLC Method Parameters for Phenylserine Analogs
| Parameter | Typical Condition |
|---|---|
| Column | Chiral stationary phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol or similar solvent mixture |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
X-ray Crystallography for Absolute Configuration Determination
While spectroscopic and chromatographic methods provide strong evidence for the structure and enantiomeric purity, X-ray crystallography offers the definitive determination of the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
The diffraction data allows for the calculation of the three-dimensional arrangement of atoms within the crystal lattice, providing unambiguous proof of the (2R,3R) stereochemistry. Key parameters obtained from an X-ray crystal structure analysis include the space group, unit cell dimensions, and atomic coordinates. While a specific crystal structure for this compound is not publicly available, a successful crystallographic analysis would yield data similar to that presented in the hypothetical table below.
Table 4: Hypothetical X-ray Crystallography Data for this compound
| Parameter | Example Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.89 |
| b (Å) | 7.65 |
| c (Å) | 19.42 |
| Volume (ų) | 875.1 |
| Z | 4 |
Note: This data is hypothetical and serves only as an illustrative example.
Computational and Theoretical Studies
Conformational Analysis and Stereochemical Preferences of (2R,3R)-3-Amino-2-hydroxy-3-phenylpropanoic Acid
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of this compound involves identifying the stable arrangements of its atoms and the energy barriers between them. The presence of multiple rotatable bonds (C-C, C-N, C-O) and chiral centers dictates its preferred shapes.
The stereochemistry is defined by the (2R,3R) configuration, which fixes the relative orientation of the amino, hydroxyl, and carboxyl groups. Theoretical studies, often employing molecular mechanics or quantum chemistry methods, can predict the most stable conformers. These are typically stabilized by intramolecular hydrogen bonds, for instance, between the amino and hydroxyl groups or the hydroxyl and carboxyl groups. The bulky phenyl group imposes significant steric constraints, influencing the torsional angles of the molecular backbone.
| Conformer | Dihedral Angle H-N-C3-C2 (°C) | Dihedral Angle O-C2-C3-N (°C) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
|---|---|---|---|---|
| A | 180 (anti) | -60 (gauche) | 0.00 | Hydrogen bond (OH···NH2) |
| B | 60 (gauche) | 180 (anti) | 0.85 | Hydrogen bond (OH···C=O) |
| C | -60 (gauche) | 60 (gauche) | 1.50 | Steric repulsion minimized |
Reaction Mechanism Elucidation via Quantum Chemical Calculations for Stereoselective Pathways
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. rsc.orgrsc.org For the synthesis of this compound, these calculations can explain the high stereoselectivity observed in many synthetic routes.
By modeling the reactants, transition states, and products for all possible stereoisomeric pathways, a detailed energy profile of the reaction can be constructed. The stereochemical outcome is determined by the difference in the activation energies of the competing transition states. The pathway with the lowest energy barrier will be the dominant one, leading to the formation of the desired stereoisomer.
For example, in a stereoselective synthesis, the transition state leading to the (2R,3R) product would be significantly lower in energy than the transition states leading to the (2S,3R), (2R,3S), or (2S,3S) isomers. elsevierpure.comcrossref.org DFT studies can analyze the non-covalent interactions, such as hydrogen bonding or steric effects within the transition state structure, that are responsible for this energy difference. semanticscholar.orgresearchgate.net This understanding is crucial for optimizing reaction conditions and designing more efficient and selective catalysts.
| Pathway to Stereoisomer | Transition State ID | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio |
|---|---|---|---|
| (2R,3R) | TS-1(RR) | 15.2 | >95% |
| (2S,3S) | TS-2(SS) | 17.8 | <5% |
| (2R,3S) | TS-3(RS) | 19.5 | <1% |
| (2S,3R) | TS-4(SR) | 19.9 | <1% |
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com For this compound, which is a key component of several bioactive molecules, docking can be used to predict its binding mode within the active site of a protein target. The process involves placing the ligand (the compound) into various positions and orientations within the receptor's binding site and scoring each pose based on a force field that estimates the binding affinity.
Following docking, molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules in the complex over time. mdpi.comnih.gov MD simulations provide a more dynamic and realistic picture of the ligand-receptor interaction, accounting for the flexibility of both the ligand and the protein. mdpi.complos.org Key parameters such as the root-mean-square deviation (RMSD) of the ligand, protein stability, and binding free energy can be calculated from the simulation trajectory to assess the stability and strength of the predicted binding mode. nih.gov
| Parameter | Value | Interpretation |
|---|---|---|
| Docking Score (kcal/mol) | -8.5 | Indicates a favorable predicted binding affinity. |
| Key Interacting Residues | Asp121, Tyr88, Phe250 | Identifies key amino acids in the binding site. |
| Average Ligand RMSD (Å) during MD | 1.2 | Shows the ligand remains stable in the binding pocket. |
| Calculated Binding Free Energy (MM/GBSA, kcal/mol) | -45.7 | Predicts a strong and stable binding interaction. |
In Silico Design of Novel Derivatives and Analogs
In silico drug design utilizes computational methods to identify and optimize new drug candidates. The structure of this compound can serve as a scaffold or starting point for designing novel derivatives with improved therapeutic properties. mdpi.com
One common approach is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govyoutube.com QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov By building a QSAR model for a set of known active analogs, the activity of new, computationally designed derivatives can be predicted before they are synthesized. mdpi.com This process involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each molecule and correlating them with their measured activity.
Computational tools can then be used to virtually screen large libraries of compounds or to suggest specific modifications to the parent scaffold. For instance, different functional groups can be added to the phenyl ring or the carboxyl group to enhance binding affinity, selectivity, or other pharmacokinetic properties. researchgate.net This rational design approach significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.
| Analog ID | Modification on Phenyl Ring | Calculated Lipophilicity (logP) | Predicted Activity (IC50, nM) |
|---|---|---|---|
| Parent | -H | -1.2 | 150 |
| ANA-01 | 4-Chloro | -0.5 | 85 |
| ANA-02 | 4-Fluoro | -1.0 | 110 |
| ANA-03 | 3,4-Dichloro | 0.2 | 40 |
Future Perspectives in 2r,3r 3 Amino 2 Hydroxy 3 Phenylpropanoic Acid Research
Development of Novel and Sustainable Synthetic Routes
The pursuit of more efficient and environmentally friendly methods for synthesizing (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid is a key area of ongoing research. Traditional synthetic approaches often involve multiple steps, hazardous reagents, and generate significant waste. Future research is focused on developing novel routes that are not only high-yielding but also adhere to the principles of green chemistry.
One promising avenue is the exploration of biocatalytic methods. The use of enzymes or whole-cell systems to catalyze specific steps in the synthesis can lead to higher stereoselectivity under mild reaction conditions, reducing the need for protecting groups and harsh reagents. For instance, the bioconversion of phenylpyruvate to (R)-2-hydroxy-3-phenylpropionic acid has been demonstrated using recombinant Escherichia coli cells, highlighting the potential of biocatalysis in producing related chiral compounds. nih.gov
Additionally, researchers are investigating novel chemical catalytic systems that can achieve the desired transformations more efficiently. This includes the development of catalysts that can facilitate direct amination and hydroxylation of precursor molecules in a stereocontrolled manner. The goal is to reduce the number of synthetic steps, minimize waste, and utilize more benign solvents and reagents. Theoretical studies are also being employed to discover new low-energy reaction mechanisms and construct comprehensive reaction networks for amino acid synthesis. nih.gov
Exploration of Biochemical and Bio-inspired Applications
The structural similarity of this compound to natural amino acids makes it a compelling candidate for various biochemical and bio-inspired applications. chemimpex.com Future research will likely focus on elucidating its biological activities and harnessing its unique properties for the development of novel materials and therapeutics.
In the realm of biochemistry, this compound can be utilized as a probe to study amino acid metabolism and protein synthesis. chemimpex.com Its incorporation into peptides and proteins could lead to molecules with enhanced stability, altered conformation, or novel biological functions. chemimpex.com Researchers are also exploring its potential as an antimicrobial agent, given that related compounds like (R)-2-hydroxy-3-phenylpropionic acid exhibit broad-spectrum activity against bacteria and fungi. nih.gov
Bio-inspired materials are another exciting area of exploration. The unique functional groups of this compound could be leveraged to create novel polymers and hydrogels with specific properties. These materials could find applications in drug delivery, tissue engineering, and as biocompatible coatings for medical devices. The principles of protein self-assembly and function can guide the design of these new materials.
Advancements in Asymmetric Catalysis for High-Yield Production
Achieving high enantiomeric purity is crucial for the biological applications of chiral molecules like this compound. Asymmetric catalysis offers a powerful tool for the stereoselective synthesis of such compounds, and future advancements in this field are expected to significantly impact their production. mdpi.comnih.gov
The development of novel chiral catalysts, including both metal-based and organocatalysts, is a primary focus. pharmtech.commdpi.com Researchers are designing catalysts that can provide high levels of stereocontrol in key bond-forming reactions, leading to the desired (2R,3R) isomer with high enantiomeric excess. mdpi.compharmtech.com This includes the exploration of bifunctional catalysts that can activate both reacting partners and control the stereochemical outcome of the reaction.
Furthermore, there is a growing interest in combining different catalytic strategies, such as metallaphotoredox catalysis, to achieve transformations that are not possible with single catalytic systems. nih.gov These approaches can enable the use of readily available starting materials and proceed under mild conditions. The ultimate goal is to develop catalytic systems that are not only highly efficient and selective but also robust, recyclable, and suitable for large-scale production.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic routes for this compound with flow chemistry and automated platforms represents a significant step towards more efficient, reproducible, and scalable production. umontreal.caresearchgate.net Continuous flow synthesis offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the ability to readily scale up production. nih.gov
Q & A
Q. What are the common synthetic routes for (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid?
The synthesis typically involves stereoselective methods to ensure correct configuration. A key approach uses Boc (tert-butoxycarbonyl) protection to preserve the amino group during reaction steps. For example, Boc-protected intermediates like Boc-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid are synthesized via asymmetric catalysis or chiral pool strategies, followed by deprotection to yield the target compound . Another route involves resolving racemic mixtures using chiral chromatography or enzymatic resolution, as seen in rel-(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid synthesis .
Q. How is the stereochemistry of this compound confirmed?
Stereochemical confirmation employs techniques like X-ray crystallography, nuclear Overhauser effect (NOE) NMR spectroscopy, and chiral HPLC. For instance, the hydrochloride salt of the (2R,3S)-diastereomer was structurally validated via X-ray diffraction, highlighting the importance of crystallographic data in resolving stereoisomers . Polarimetry and circular dichroism (CD) spectroscopy are also used to compare optical activity against known standards .
Q. What are the primary research applications of this compound?
The compound serves as a chiral building block in peptide synthesis, particularly for introducing β-hydroxy-α-amino acid motifs into bioactive molecules . It is also studied for enzyme inhibition assays, such as targeting serine hydrolases or amino acid racemases, due to its structural resemblance to transition-state intermediates .
Advanced Research Questions
Q. What challenges arise in the enantiomeric resolution of this compound?
Enantiomeric separation is complicated by the compound’s polar functional groups and low volatility. Advanced methods include:
- Chiral HPLC : Using columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® IA/IB) and mobile phases optimized for resolution .
- Enzymatic Kinetic Resolution : Lipases or esterases selectively hydrolyze one enantiomer from a racemic ester precursor .
- Diastereomeric Salt Formation : Reacting the racemate with chiral acids (e.g., tartaric acid derivatives) to form separable salts .
Q. How can impurities in synthetic batches be analyzed?
Impurity profiling requires orthogonal analytical techniques:
- HPLC-MS : Identifies low-abundance impurities via mass fragmentation patterns. Reference standards for common impurities (e.g., diastereomers, deprotected intermediates) are critical for quantification .
- NMR Spectroscopy : Detects structural anomalies, such as incorrect stereochemistry or residual solvents .
- Ion Chromatography : Monitors ionic impurities (e.g., chloride from hydrochloride salts) .
Q. What computational models predict the compound’s interaction with biological targets?
- Molecular Docking : Uses the compound’s 3D structure (InChIKey: NAHAKDRSHCXMBT-ZCFIWIBFSA-N) to simulate binding to enzymes like phenylalanine hydroxylase or peptidases .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes in aqueous environments, focusing on hydrogen bonding between the hydroxyl/amino groups and catalytic residues .
- QSAR Modeling : Correlates structural features (e.g., phenyl ring substitution) with inhibitory activity against microbial targets .
Contradictions and Considerations
- Stereochemical Outcomes : and highlight divergent synthetic strategies (Boc protection vs. direct resolution), which may lead to varying yields or purity. Researchers must optimize conditions based on target application.
- Safety Protocols : Handling the compound requires adherence to GHS guidelines (e.g., corrosive properties, inhalation risks) as outlined in safety data sheets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
